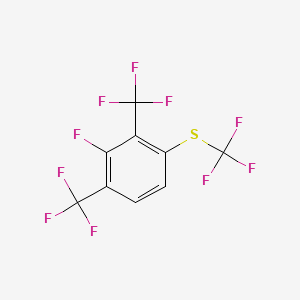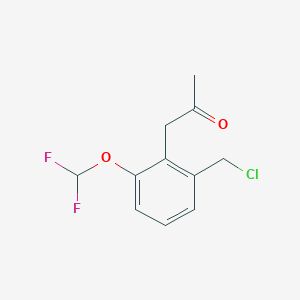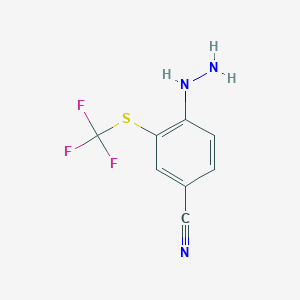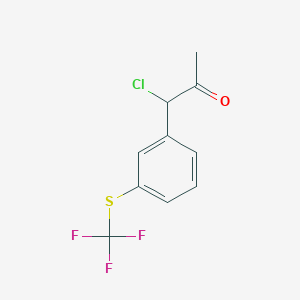
3-Chloro-2-(trifluoromethyl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an isonicotinonitrile moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinonitrile typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with cyanogen bromide under specific reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
3-Chloro-2-(trifluoromethyl)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
科学研究应用
3-Chloro-2-(trifluoromethyl)isonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structural features, such as the chloro and trifluoromethyl groups, contribute to its reactivity and binding affinity with various biological molecules. These interactions can lead to modulation of biological pathways and exertion of specific effects .
相似化合物的比较
Similar Compounds
2-Chloro-3-(trifluoromethyl)isonicotinonitrile: Shares similar structural features but differs in the position of the chloro and trifluoromethyl groups.
3-Chloro-4-(trifluoromethyl)pyridine: Contains the same functional groups but differs in the substitution pattern around the pyridine ring.
Uniqueness
3-Chloro-2-(trifluoromethyl)isonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
属性
分子式 |
C7H2ClF3N2 |
|---|---|
分子量 |
206.55 g/mol |
IUPAC 名称 |
3-chloro-2-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-4(3-12)1-2-13-6(5)7(9,10)11/h1-2H |
InChI 键 |
MEJBFASGCPYXSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C#N)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)




![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)




